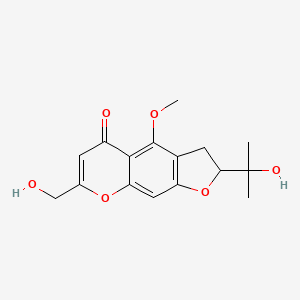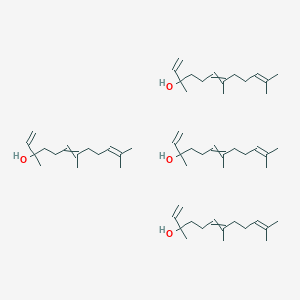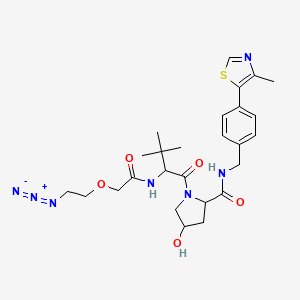
VH032-Peg1-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VH032-Peg1-N3 is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based von Hippel-Lindau ligand and a one-unit polyethylene glycol linker. This compound is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach in drug discovery and development. This compound is a click chemistry reagent containing an azide group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg1-N3 involves multiple steps, starting with the preparation of the von Hippel-Lindau ligand. The ligand is then conjugated with a one-unit polyethylene glycol linker. The azide group is introduced in the final step to enable click chemistry reactions. The reaction conditions typically involve the use of copper catalysts for the azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-throughput synthesis and purification techniques ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
VH032-Peg1-N3 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups
Common Reagents and Conditions
Copper catalysts: Used in CuAAC reactions.
Dibenzocyclooctyne or bicyclononyne: Used in SPAAC reactions
Major Products
The major products formed from these reactions are triazoles, which are valuable in various chemical and biological applications .
Aplicaciones Científicas De Investigación
VH032-Peg1-N3 has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Utilized in drug discovery and development, particularly in the design of PROTACs for targeted protein degradation.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
VH032-Peg1-N3 exerts its effects through the formation of PROTACs, which recruit the von Hippel-Lindau E3 ligase to target proteins for ubiquitination and subsequent degradation by the proteasome. The azide group in this compound allows for the conjugation of the compound to target protein ligands, facilitating the formation of PROTACs .
Comparación Con Compuestos Similares
Similar Compounds
VH032: A precursor to VH032-Peg1-N3, used in the synthesis of PROTACs.
(S,R,S)-AHPC-PEG3-N3: A similar compound with a three-unit polyethylene glycol linker
Uniqueness
This compound is unique due to its one-unit polyethylene glycol linker, which provides optimal flexibility and solubility for PROTAC applications. Its azide group enables efficient click chemistry reactions, making it a valuable tool in chemical biology and drug discovery .
Propiedades
Fórmula molecular |
C26H35N7O5S |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
1-[2-[[2-(2-azidoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H35N7O5S/c1-16-22(39-15-29-16)18-7-5-17(6-8-18)12-28-24(36)20-11-19(34)13-33(20)25(37)23(26(2,3)4)31-21(35)14-38-10-9-30-32-27/h5-8,15,19-20,23,34H,9-14H2,1-4H3,(H,28,36)(H,31,35) |
Clave InChI |
YVCURZJBLHZABY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


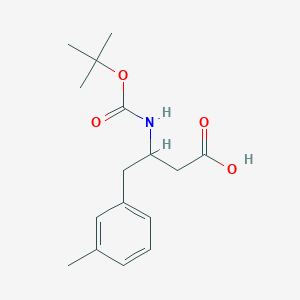
![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)
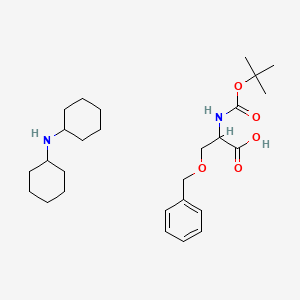
![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)
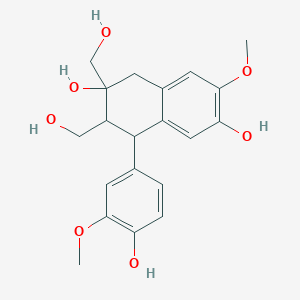
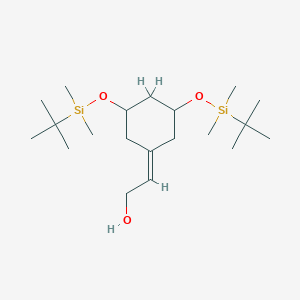
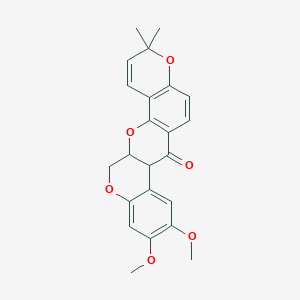
![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
